molecular formula C10H11ClN2O4 B589502 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 CAS No. 1329612-84-1

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4

Cat. No. B589502
M. Wt: 262.682
InChI Key: HLJJSPBOFBPXIM-RHQRLBAQSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Structural Analysis and Chemical Properties

  • Studies on heteroaromatic compounds like N-(4-Methyl-2-nitrophenyl)acetamide show the complex behavior of these molecules in solution, influenced by factors such as temperature and solvent properties. These insights are crucial for understanding the solvation dynamics and molecular interactions of similar acetamide derivatives in various solvents (Krivoruchka et al., 2004).
  • The conformation of the N—H bond and geometric parameters in compounds like 2-Chloro-N-(3-methylphenyl)acetamide provide a foundation for predicting the behavior and reactivity of structurally similar acetamides. Such structural analyses aid in designing molecules with desired properties for specific scientific applications (Gowda et al., 2007).
  • The formation of bioactive nitrosylated and nitrated derivatives from microbial interactions with phenolic compounds indicates a pathway for the environmental and biological transformation of acetamide derivatives. These reactions can be relevant in the study of biodegradation processes and environmental remediation strategies (Girel et al., 2022).

Applications in Scientific Research

  • The density functional theory (DFT) study on the hydrogen bonds of peptide groups in acetamide derivatives, including 2-chloro-N-(4-nitrophenyl) acetamide, highlights the significance of hydrogen bonding in modulating the molecular properties of these compounds. Such studies are pivotal in drug design and the development of materials with specific interaction capabilities (Mirzaei et al., 2010).
  • Glycosylation reactions, including those involving phenols in aqueous solutions, are essential for synthesizing biologically active molecules. Research on direct glycosylation using derivatives similar to 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 can lead to new methodologies in the synthesis of glycoconjugates and glycomimetics, which are valuable in medicinal chemistry and biotechnology (Qiu & Fairbanks, 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(2-chloroethoxy)-N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c11-5-6-17-7-10(14)12-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,12,14)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJJSPBOFBPXIM-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COCCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)COCCCl)[2H])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4

Synthesis routes and methods

Procedure details

1.53 g of a mixture of 2-chlorodioxene and 2,2-dichlorodioxane (molar ratio 1:1) are added to 1.00 g (7.24 mmol) of 4-nitroaniline, and the mixture is heated to 80° C. with stirring. A solid brown mass forms within one hour and becomes liquid again and crystallises within the following 12 hours. The crude product is recrystallised from ethanol with addition of water, giving 1.80 g of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide (“A1”) as yellowish crystals, m.p. 101-102° C. 1H-NMR (d6-DMSO): δ=3.82 (m; 4H), 4.23 (s; 2H), 7.91 (d, J=9 Hz, 2H), 8.23 (d, J=9 Hz, 2H), 10.34 (s, 1H).
[Compound]
Name
mixture
Quantity
1.53 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

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